molecular formula C25H26FN5O3S B2594112 2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1358947-76-8

2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2594112
CAS No.: 1358947-76-8
M. Wt: 495.57
InChI Key: BFKZJVDQVUCGDH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present in its structure. For example, the pyrazolopyrimidine core might undergo reactions with nucleophiles or electrophiles, while the thioacetamide group could be involved in reactions with bases or acids .

Scientific Research Applications

Anticancer Activity

Compounds related to the chemical structure have been synthesized and tested for their anticancer activity. For instance, the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives demonstrated anticancer potential. These compounds, upon testing on 60 cancer cell lines, showed appreciable growth inhibition against eight cancer cell lines, indicating their potential as anticancer agents (M. M. Al-Sanea et al., 2020).

Coordination Complexes and Antioxidant Activity

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized. These complexes, characterized by various spectroscopic methods, exhibited significant antioxidant activity in vitro, suggesting their potential application in addressing oxidative stress-related diseases (K. Chkirate et al., 2019).

Anti-Inflammatory and Analgesic Agents

Compounds derived from similar chemical structures have also shown promising anti-inflammatory and analgesic activities. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and evaluated for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities. Some of these compounds demonstrated high inhibitory activity and potential as COX-2 selective inhibitors (A. Abu‐Hashem et al., 2020).

Radioligand Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds structurally related to the queried chemical, have been reported as selective ligands of the translocator protein (18 kDa), a marker for neuroinflammation. These compounds, designed with a fluorine atom to enable fluorine-18 labeling, facilitate in vivo imaging using positron emission tomography (PET), offering insights into neurodegenerative diseases (F. Dollé et al., 2008).

Cytotoxic Activity

Additionally, the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-$a$]pyrimidines and related Schiff bases have been explored. These compounds were investigated for their cytotoxicity against four human cancer cell lines, providing a basis for the development of new therapeutic agents (Ashraf S. Hassan et al., 2015).

Properties

IUPAC Name

2-[1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O3S/c1-5-31-23-22(16(3)29-31)28-25(30(24(23)33)13-17-8-6-7-9-20(17)34-4)35-14-21(32)27-18-11-10-15(2)19(26)12-18/h6-12H,5,13-14H2,1-4H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKZJVDQVUCGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CC=C3OC)SCC(=O)NC4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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